molecular formula C17H11BrCl2N2OS B4927801 4-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

4-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

Cat. No. B4927801
M. Wt: 442.2 g/mol
InChI Key: IZQOCKCBJAZRAO-UHFFFAOYSA-N
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Description

4-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide, also known as BDCRB, is a chemical compound that has been widely studied for its potential applications in scientific research. BDCRB is a thiazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

4-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is thought to exert its effects through the inhibition of the enzyme vacuolar ATPase (V-ATPase), which is involved in regulating pH in cells and organelles. By inhibiting V-ATPase, 4-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide can disrupt cellular processes that rely on pH regulation, such as protein degradation and membrane trafficking.
Biochemical and Physiological Effects
4-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, modulation of synaptic transmission and plasticity, and antimicrobial activity. Additionally, 4-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has been shown to induce autophagy, a cellular process that plays a role in maintaining cellular homeostasis and has been implicated in a range of diseases.

Advantages and Limitations for Lab Experiments

One advantage of 4-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is its specificity for V-ATPase, which allows for targeted inhibition of this enzyme. Additionally, 4-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has been shown to have low toxicity in vitro, making it a relatively safe compound to work with. However, one limitation of 4-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is its limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.

Future Directions

There are several potential future directions for research on 4-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide. One area of interest is the development of 4-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide-based cancer therapies, which could potentially be more effective and less toxic than current treatments. Additionally, further research is needed to fully understand the mechanisms by which 4-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide modulates synaptic transmission and plasticity, which could have implications for the treatment of neurological disorders. Finally, the antimicrobial activity of 4-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide suggests that it could be a valuable tool for the development of new antimicrobial agents.

Synthesis Methods

4-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide can be synthesized using a variety of methods, including the reaction of 4-bromo-2-chlorobenzamide with 3,4-dichlorophenyl isothiocyanate and 2-amino-5-methylthiazole. The resulting compound can then be purified using techniques such as column chromatography and recrystallization.

Scientific Research Applications

4-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has been investigated for its potential applications in a range of scientific research areas, including cancer biology, neuroscience, and microbiology. In cancer biology, 4-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer therapies. In neuroscience, 4-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has been studied for its potential role in modulating synaptic transmission and plasticity, which could have implications for the treatment of neurological disorders. In microbiology, 4-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has been shown to have antimicrobial activity against a range of bacterial and fungal pathogens.

properties

IUPAC Name

4-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrCl2N2OS/c1-9-15(11-4-7-13(19)14(20)8-11)21-17(24-9)22-16(23)10-2-5-12(18)6-3-10/h2-8H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQOCKCBJAZRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)Br)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrCl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

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